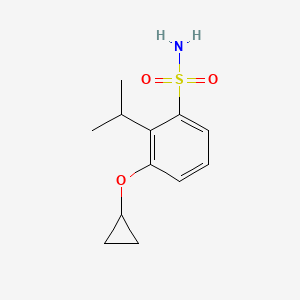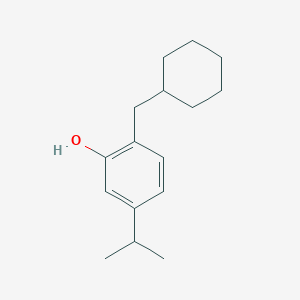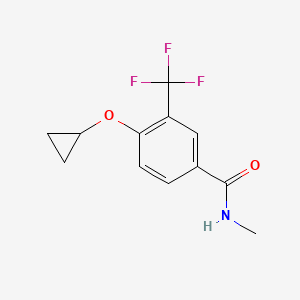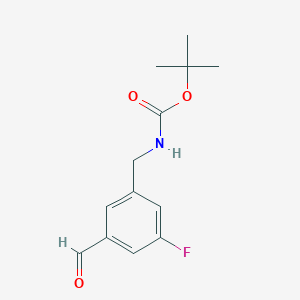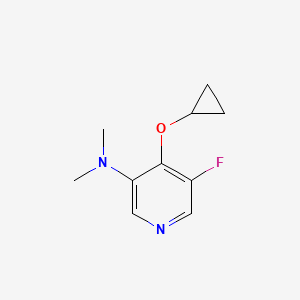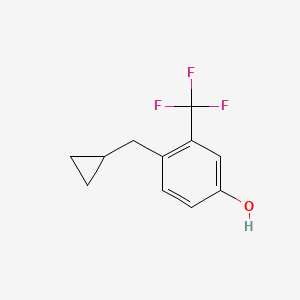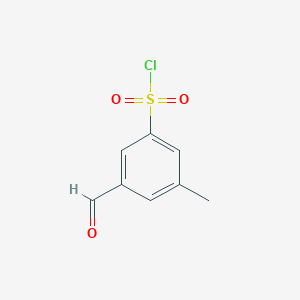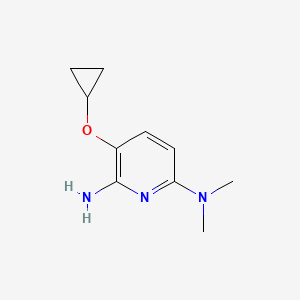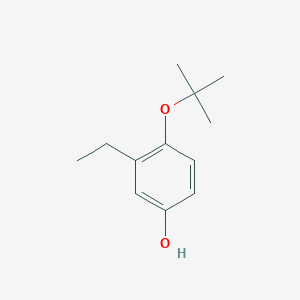
4-Amino-3-hydroxypyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, featuring an amino group at the 4-position, a hydroxyl group at the 3-position, and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with appropriate reagents to introduce the amino and aldehyde groups. For instance, the reaction of 3-hydroxypyridine with furfurylamine in the presence of hydrogen peroxide and hydrochloric acid, followed by hydrolysis, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Amino-3-hydroxypyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Amino-3-hydroxypyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can form Schiff bases with amino acids and proteins, which can modulate their activity. Additionally, its ability to chelate metal ions can influence enzymatic reactions and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the amino and hydroxyl groups.
Uniqueness
4-Amino-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. These functional groups also contribute to its ability to interact with biological molecules and metal ions, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
4-amino-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H,(H2,7,8) |
Clave InChI |
UVJGIBNHBWJYPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



